2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
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Overview
Description
The compound “2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .
Synthesis Analysis
The synthesis of similar compounds involves reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide . This process yields a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines .Molecular Structure Analysis
The molecular structures of similar compounds were confirmed by single-crystal X-ray diffraction analyses . The unit cells of these compounds have monoclinic P 2 1 / c symmetry .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by IR and 1H NMR spectroscopic techniques .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid shows the utility of similar compounds in creating new molecules with potential applications in medicinal chemistry and materials science. The process involves reactions that introduce trifluoromethyl groups into pyrimidine rings, indicating the chemical versatility of pyrimidine derivatives in synthesizing compounds with specific properties, such as increased stability or altered biological activity (Sukach et al., 2015).
Supramolecular Chemistry
Pyrimidine derivatives are also key in forming supramolecular structures through hydrogen bonding and other intermolecular interactions. For example, the dihydropyrimidine functionality has been used to create novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds showcase the ability of pyrimidine-based molecules to participate in the formation of complex structures, which could be useful in the development of new materials or nanotechnology applications (Fonari et al., 2004).
Antiviral and Cytostatic Evaluation
The evaluation of novel 5-methyl pyrimidine derivatives for their cytostatic and antiviral activities demonstrates the potential biomedical applications of pyrimidine compounds. Certain fluorinated acyclic pyrimidine derivatives have shown high cytostatic activities against various carcinoma cell lines, highlighting the importance of pyrimidine derivatives in developing new therapeutic agents (Prekupec et al., 2005).
Optical and Electronic Properties
Studies on thiopyrimidine derivatives and their optical and electronic properties indicate the potential of pyrimidine-based compounds in the fields of nonlinear optics (NLO) and electronics. The investigation of structural parameters, NLO properties, and electronic characteristics of pyrimidine derivatives provides insights into their applicability in optoelectronic devices and materials science (Hussain et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6-14-8-4-2-3-7(8)9(15-6)16-5-10(11,12)13/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVMBNJOPFOMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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